molecular formula C10H18N2O B1306498 N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine CAS No. 842971-89-5

N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine

Cat. No. B1306498
M. Wt: 182.26 g/mol
InChI Key: XIBTZZUXZNNSTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine involves the addition alkylation reaction, which is a common method used in the formation of amines. In a related study, 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine was synthesized through the addition alkylation of diethyl triamine with epoxyethane. This process resulted in a yield of 61% and a high purity level of 99%, indicating the efficiency of the synthesis method for producing amines with similar structures .

Molecular Structure Analysis

The molecular structure of amines similar to N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine is typically confirmed through spectral characterization. This involves using techniques such as NMR, IR, or mass spectrometry to determine the structure of the synthesized compound. In the case of the related compound 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine, spectral characterization was used to confirm the structure, ensuring that the desired compound was obtained .

Chemical Reactions Analysis

Compounds within the class of N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines, which are structurally related to N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine, have been evaluated for their binding affinity at the sigma receptor. The study of these compounds' chemical reactions with the receptor has revealed that certain structural modifications can lead to superpotent sigma ligands with subnanomolar affinity. For example, the compound N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine exhibited a Ki of 0.34 nM, indicating a strong interaction with the sigma receptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of amines like N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine are crucial for their potential applications, especially in the development of therapeutic agents. The related study on N-(arylethyl)-N-alkyl-2-(1-pyrrolidinyl)ethylamines has shown that these compounds possess high efficacy for the sigma receptor, which is significant for their biological activity. The relative chemical simplicity and ease of synthesis of these compounds, along with their high degree of selectivity, make them promising candidates for further research into the functional role of sigma receptors and the development of novel therapeutic agents .

Scientific Research Applications

  • Furan Platform Chemicals Beyond Fuels and Plastics

    • Application: This research discusses the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural). The main purpose of the article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
    • Method: The study involves detailed examinations of the chemistry, kinetics, catalytic effects, energy, mass transfer, etc. involved in the reaction .
    • Results: The yields achievable in industry are around 50% based on the monomeric pentose content in the hemicellulose raw material .
  • Synthesis, Antitumor Activity, and Docking Analysis of New Pyrido [3′,2′:4,5]furo (thieno) [3,2-d]pyrimidin-8-amines

    • Application: This research reports on the synthesis and antitumor activity of new amino derivatives of pyrido [3′,2′:4,5] (furo)thieno [3,2-d]pyrimidines .
    • Method: The study involves refluxing the 8-chloro derivatives of pyrido [3′,2′:4,5]thieno (furo) [3,2-d]pyrimidines with various amines .
    • Results: The biological tests evidenced that some of them showed pronounced antitumor activity. A study of the structure–activity relationships revealed that the compound activity depended mostly on the nature of the amine fragments .
  • Chemical Properties of Furan Derivatives

    • Application: The compound “[2-amino-1-(furan-2-yl)ethyl]dimethylamine” is a furan derivative. Furan derivatives are widely used in organic chemistry due to their unique chemical properties .
    • Method: The study of furan derivatives often involves various organic synthesis techniques, including condensation reactions, substitution reactions, and others .
    • Results: The results of these studies can vary widely, depending on the specific furan derivative and the reaction conditions .
  • Proteomics Research

    • Application: The compound “N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine” is used in proteomics research .
    • Method: The specific methods of application in proteomics research can vary widely, depending on the specific research goals .
    • Results: The results of these studies can provide valuable insights into protein structure and function .
  • Chemical Properties of Furan Derivatives

    • Application: The compound “[2-amino-1-(furan-2-yl)ethyl]dimethylamine” is a furan derivative. Furan derivatives are widely used in organic chemistry due to their unique chemical properties .
    • Method: The study of furan derivatives often involves various organic synthesis techniques, including condensation reactions, substitution reactions, and others .
    • Results: The results of these studies can vary widely, depending on the specific furan derivative and the reaction conditions .
  • Proteomics Research

    • Application: The compound “N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine” is used in proteomics research .
    • Method: The specific methods of application in proteomics research can vary widely, depending on the specific research goals .
    • Results: The results of these studies can provide valuable insights into protein structure and function .

properties

IUPAC Name

N,N-diethyl-1-(furan-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-3-12(4-2)9(8-11)10-6-5-7-13-10/h5-7,9H,3-4,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBTZZUXZNNSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(CN)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390182
Record name N~1~,N~1~-Diethyl-1-(furan-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-amino-1-(2-furyl)ethyl]-N,N-diethylamine

CAS RN

842971-89-5
Record name N~1~,N~1~-Diethyl-1-(furan-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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